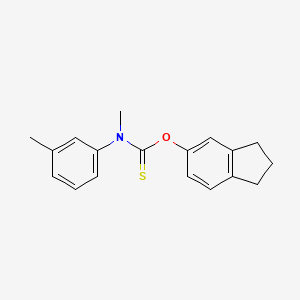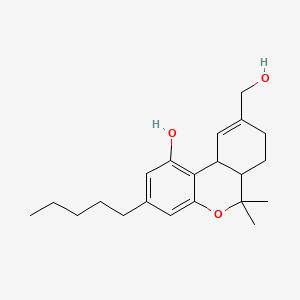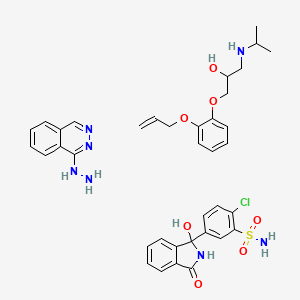
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;phthalazin-1-ylhydrazine;1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;phthalazin-1-ylhydrazine;1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol is a complex organic compound with a diverse range of applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide can be achieved through multiple synthetic routes. One common method involves the acylation of chlorobenzene with phthalic anhydride in the presence of aluminum chloride . This reaction forms 2-carboxy-4-chlorobenzophenone, which is then further processed to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its therapeutic potential in treating conditions like hypertension and edema.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide involves its interaction with molecular targets such as carbonic anhydrase . By inhibiting this enzyme, the compound can modulate various physiological processes, including fluid balance and pH regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorthalidone: A similar compound with a comparable structure and pharmacological profile.
Hydrochlorothiazide: Another related compound used in the treatment of hypertension.
Uniqueness
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide is unique due to its specific structural features and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90992-24-8 |
|---|---|
Molekularformel |
C37H42ClN7O7S |
Molekulargewicht |
764.3 g/mol |
IUPAC-Name |
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;phthalazin-1-ylhydrazine;1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO3.C14H11ClN2O4S.C8H8N4/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14;9-11-8-7-4-2-1-3-6(7)5-10-12-8/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1-7,19H,(H,17,18)(H2,16,20,21);1-5H,9H2,(H,11,12) |
InChI-Schlüssel |
BMMQBTBBZYMQLR-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.C1=CC=C2C(=C1)C=NN=C2NN.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.C1=CC=C2C(=C1)C=NN=C2NN.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
Synonyme |
trepress |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


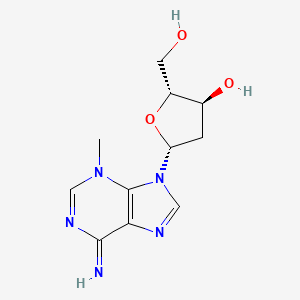
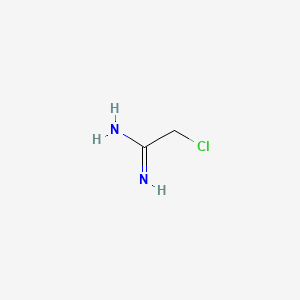
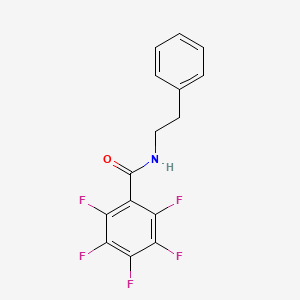
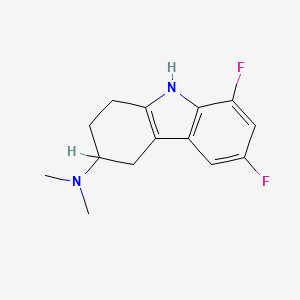
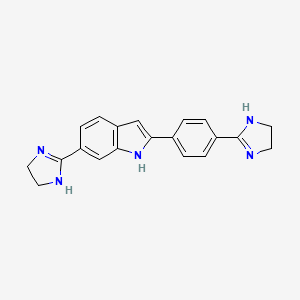
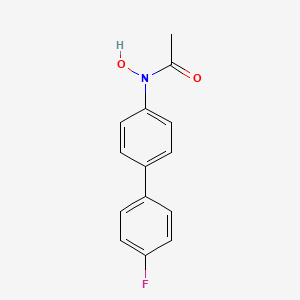
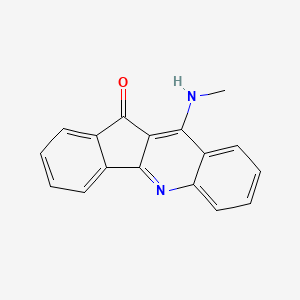
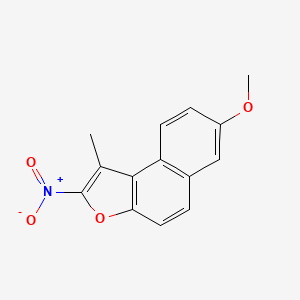
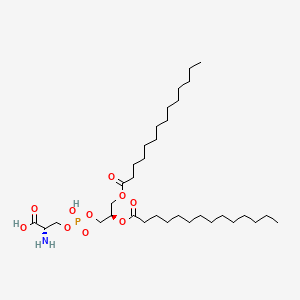
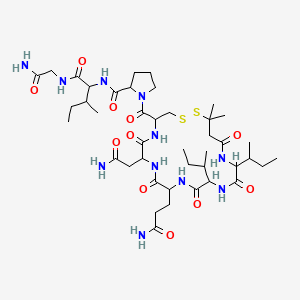
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B1221581.png)

